

# ART0380: A Technical Overview of its Effects on Cell Cycle Checkpoints

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## Compound of Interest

Compound Name: ART0380  
Cat. No.: B12384150

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## Introduction

**ART0380**, also known as alnodesertib, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[3][4] It is activated in response to single-stranded DNA (ssDNA) and replication stress, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[5] By inhibiting ATR, **ART0380** disrupts these crucial cellular processes, leading to an accumulation of DNA damage and ultimately inducing synthetic lethality, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways, such as those with Ataxia-Telangiectasia Mutated (ATM) deficiency.[2][6] This document provides a comprehensive technical overview of the preclinical and clinical data on **ART0380**'s effect on cell cycle checkpoints, its mechanism of action, and detailed experimental protocols.

## Mechanism of Action: ATR Inhibition and Cell Cycle Abrogation

**ART0380** functions as an ATP-competitive inhibitor of the ATR kinase. The primary downstream effector of ATR in cell cycle control is the checkpoint kinase 1 (CHK1).[7] Upon activation by ATR, CHK1 phosphorylates and inactivates CDC25 phosphatases, which are

essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[7] By inhibiting ATR, **ART0380** prevents the phosphorylation and activation of CHK1, leading to the abrogation of the G2/M cell cycle checkpoint.[8] This forces cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and subsequent cell death.[9] This mechanism is particularly effective in cancer cells with a defective G1 checkpoint, often due to mutations in p53 or ATM, as they are heavily reliant on the S and G2/M checkpoints for survival.[9]

## Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro and clinical efficacy of **ART0380**.

Table 1: In Vitro Activity of **ART0380**

Parameter	Value	Cell Line/System	Reference
ATR-ATRIP Complex Inhibition (IC50)	51.7 nM	Biochemical Assay	
Cell Growth Inhibition (EC50)			
NCI-H23 (ATM LOF)	0.13 µM	7-day MTT assay	[6]
Granta-519 (ATM LOF)	Not explicitly stated, but robust inhibition observed	7-day MTT assay	[6]
LoVo (Colorectal Adenocarcinoma)	1 µM	7-day MTT assay	[6]
CCD-18Co (Normal Colon Fibroblast)	6.4 µM	7-day MTT assay	[6]
NCI-H460 (Parental)	~1 µM (estimated)	7-10 day growth assay	[6]
NCI-H460 (ATM KO)	~0.1 µM (estimated)	7-10 day growth assay	[6]
Calu-6 (Parental)	>1 µM (estimated)	7-10 day growth assay	[6]
Calu-6 (ATM KO)	~0.1 µM (estimated)	7-10 day growth assay	[6]
PC-3 (Parental)	>1 µM (estimated)	7-10 day growth assay	[6]
PC-3 (ATM KO)	~0.1 µM (estimated)	7-10 day growth assay	[6]

Table 2: Clinical Efficacy of **ART0380** in Combination with Irinotecan (STELLA Phase 1/2a Trial)

Patient Population	Confirmed Overall Response Rate (cORR)	Reference
ATM-negative Solid Tumors	50%	<a href="#">[1]</a>
ATM-deficient (ATM-low or ATM-negative) Solid Tumors	37%	<a href="#">[1]</a>

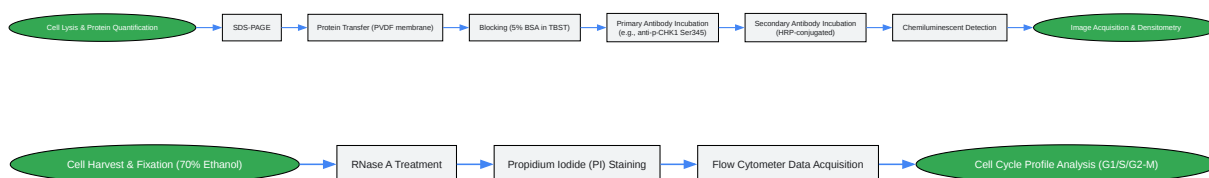
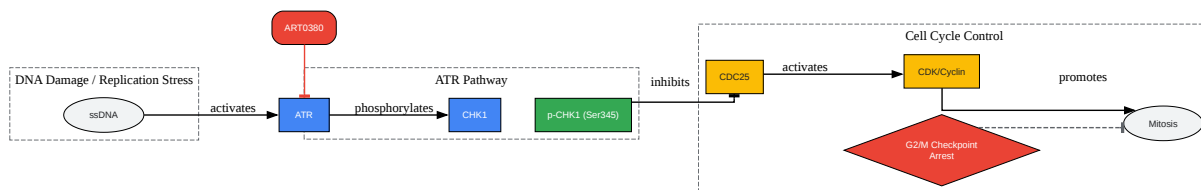
Table 3: Effect of **ART0380** on Cell Cycle Distribution in NCI-H460 Cells (48-hour treatment)

Cell Line	ART0380 Concentration	G1 Phase (%) (estimated)	S Phase (%) (estimated)	G2/M Phase (%) (estimated)	Reference
NCI-H460 (Parental)	0 $\mu$ M	55	20	25	<a href="#">[6]</a>
0.1 $\mu$ M	50	25	25	<a href="#">[6]</a>	
1 $\mu$ M	45	30	25	<a href="#">[6]</a>	
NCI-H460 (ATM KO)	0 $\mu$ M	50	25	25	<a href="#">[6]</a>
0.1 $\mu$ M	10	15	75	<a href="#">[6]</a>	
1 $\mu$ M	5	10	85	<a href="#">[6]</a>	

Note: Percentages are estimated from the provided histograms in the source.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by **ART0380** and the general workflows for the experimental protocols described below.



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